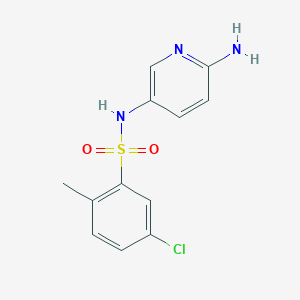

N-(6-aminopyridin-3-yl)-5-chloro-2-méthylbenzènesulfonamide

Vue d'ensemble

Description

“N-(6-aminopyridin-3-yl)acetamide” is a compound that has a similar structure . It’s a powder at room temperature and has a molecular weight of 151.17 .

Synthesis Analysis

While specific synthesis methods for “N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide” are not available, similar compounds like pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of “N-(6-aminopyridin-3-yl)acetamide” was confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra .Physical and Chemical Properties Analysis

“N-(6-aminopyridin-3-yl)acetamide” is a powder at room temperature and has a molecular weight of 151.17 . More specific physical and chemical properties would require experimental determination.Applications De Recherche Scientifique

Recherche anticancéreuse

Ce composé a été étudié pour son potentiel en thérapie anticancéreuse. Les dérivés du N-(6-aminopyridin-3-yl)-5-chloro-2-méthylbenzènesulfonamide ont montré une activité cytotoxique contre les lignées cellulaires cancéreuses humaines, telles que HepG2 (cancer du foie) et MDA-MB-231 (cancer du sein). Les modifications de ce composé visent à améliorer ses effets inhibiteurs sur la prolifération des cellules cancéreuses .

Agents antituberculeux

Les analogues structurels de ce composé ont été conçus et synthétisés pour lutter contre la tuberculose (TB). Ces dérivés ont été évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra, montrant des concentrations inhibitrices significatives (IC50) qui suggèrent un potentiel en tant que médicaments anti-TB de première ligne .

Mécanisme D'action

Target of Action

The primary target of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Biochemical Pathways

Given its target, it’s likely that it affects the vegf signaling pathway, which plays a key role in angiogenesis, the formation of blood vessels from pre-existing ones .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide has been found to interact with enzymes such as myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states . This compound acts as a potent mechanism-based inhibitor of MPO .

Cellular Effects

The effects of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide on cells are primarily related to its inhibitory action on MPO. By inhibiting MPO, it can block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .

Molecular Mechanism

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide exerts its effects at the molecular level by binding to MPO and inhibiting its activity . This inhibition is mechanism-based, suggesting that the compound may form a covalent bond with the enzyme or cause a conformational change that results in loss of activity .

Temporal Effects in Laboratory Settings

It has been shown to inhibit MPO activity in vivo in a mouse model of peritonitis .

Metabolic Pathways

Given its inhibitory action on MPO, it may be involved in pathways related to inflammation and oxidative stress .

Subcellular Localization

As it interacts with MPO, a heme-containing peroxidase present in phagocytic cells , it may be localized to the sites where these cells are active.

Propriétés

IUPAC Name |

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMZSWBHWIWURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

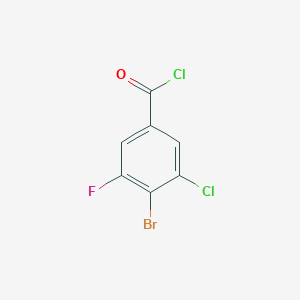

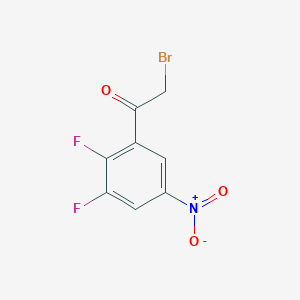

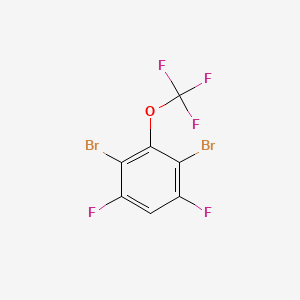

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

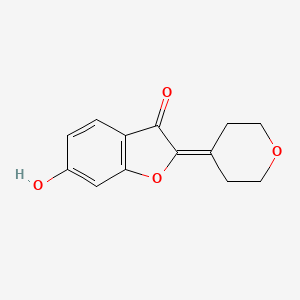

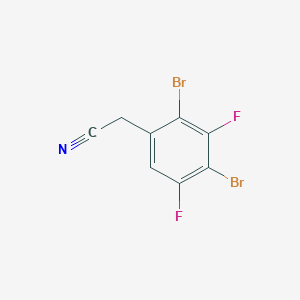

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)

![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)